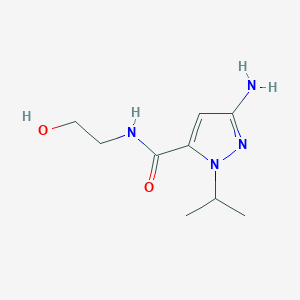
3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates metabolism and is involved in several physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
作用机制
3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ subunit of the enzyme and promoting allosteric activation. This leads to the phosphorylation of several downstream targets involved in metabolism, including acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis, and glucose transporter 4 (GLUT4), which is involved in glucose uptake. This compound also inhibits the activity of the phosphatase PP2Cα, which is a negative regulator of AMPK.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including:
1. Activation of AMPK: this compound activates AMPK by promoting allosteric activation.
2. Inhibition of ACC: this compound inhibits the activity of ACC, which is involved in fatty acid synthesis.
3. Induction of GLUT4: this compound induces the expression of GLUT4, which is involved in glucose uptake.
4. Inhibition of PP2Cα: this compound inhibits the activity of PP2Cα, which is a negative regulator of AMPK.
实验室实验的优点和局限性
3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Specificity: this compound is a specific activator of AMPK and does not affect other kinases.
2. Potency: this compound is a potent activator of AMPK, with an EC50 value of ~0.8 μM.
3. Stability: this compound is stable in aqueous solutions and can be stored for long periods of time.
Limitations:
1. Toxicity: this compound has been shown to be toxic at high concentrations, which could limit its use in some experiments.
2. Solubility: this compound has limited solubility in aqueous solutions, which could limit its use in some experiments.
3. Cost: this compound is a relatively expensive compound, which could limit its use in some experiments.
未来方向
There are several future directions for research on 3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, including:
1. Clinical Trials: this compound has shown promising results in preclinical studies, and clinical trials are needed to evaluate its safety and efficacy in humans.
2. Combination Therapy: this compound could potentially be used in combination with other drugs to enhance its therapeutic effects.
3. Structure-Activity Relationship Studies: Structure-activity relationship studies could be conducted to identify more potent and selective activators of AMPK.
4. Target Identification: this compound could be used as a tool to identify new targets and pathways involved in metabolism and other physiological processes.
5. Pharmacokinetics and
合成方法
3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide can be synthesized through a multistep process involving the condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization with isopropyl hydrazine and subsequent hydrolysis and amidation reactions. The final product is obtained as a white crystalline powder with a purity of >98%.
科学研究应用
3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. It has also been shown to increase fatty acid oxidation and decrease lipogenesis in liver cells, which could potentially be beneficial in the treatment of non-alcoholic fatty liver disease (NAFLD).
In cancer, this compound has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to induce autophagy and apoptosis in cancer cells, which could potentially be beneficial in the treatment of cancer.
In neurodegenerative diseases, this compound has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells, which could potentially be beneficial in the treatment of Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
5-amino-N-(2-hydroxyethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)13-7(5-8(10)12-13)9(15)11-3-4-14/h5-6,14H,3-4H2,1-2H3,(H2,10,12)(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGKMUVVZMURII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

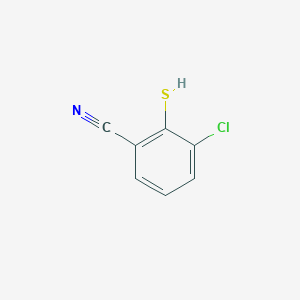
![N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2621810.png)
![(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2621812.png)
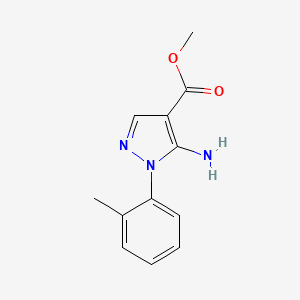
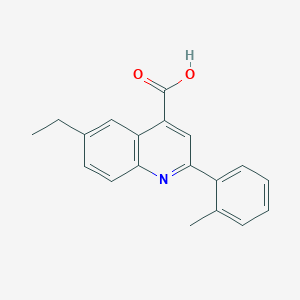
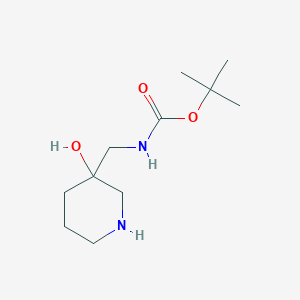
![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)
![1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2621818.png)
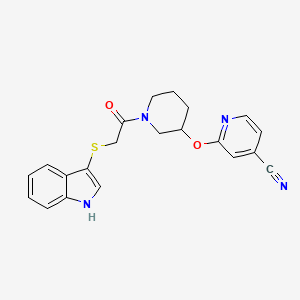
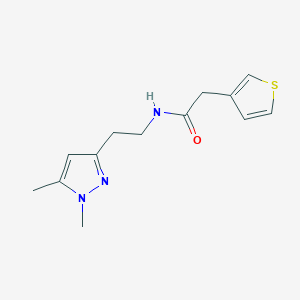
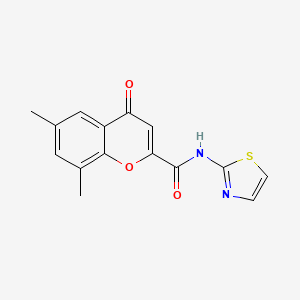
![2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621823.png)

